3-fluoro-4-methoxy-N-methylanilinehydrochloride
Description
Significance of Substituted Aniline (B41778) Scaffolds in Advanced Organic Synthesis
Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. wisdomlib.org Their significance lies in the reactivity of the amino group and the potential for functionalization of the aromatic ring. These scaffolds are fundamental in the production of pharmaceuticals, agrochemicals, dyes, and polymers. wisdomlib.orgnih.gov In advanced organic synthesis, the aniline motif is often a key component in cross-coupling reactions, condensation reactions, and the formation of heterocyclic systems. thieme-connect.com The ability to introduce various substituents onto the aniline ring allows chemists to fine-tune the steric and electronic properties of a molecule, which is crucial for optimizing its function, be it as a drug candidate or a novel material. cresset-group.comnih.gov Consequently, substituted anilines are considered privileged structures in drug discovery and are integral to the synthesis of numerous commercial products. acs.org
Overview of Halogenated and Alkoxy-Substituted Aromatic Amines in Academic Research
Halogenated and alkoxy-substituted aromatic amines are of particular importance in academic and industrial research. The introduction of a halogen atom, such as fluorine, can dramatically alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. nih.gov This makes halogenated anilines highly valuable in the design of bioactive compounds. science.gov Similarly, alkoxy groups, like the methoxy (B1213986) group, are electron-donating and can influence the reactivity of the aromatic ring, directing further substitutions and participating in specific binding interactions within biological systems. chemimpex.com Academic research often focuses on developing new synthetic methodologies for preparing these compounds and exploring their potential applications. rsc.org Their use as intermediates is widespread, contributing to the synthesis of everything from pharmaceuticals to advanced materials where precise control over molecular properties is essential. chemimpex.comacs.org
Structural Context of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride within the Realm of Substituted Aromatic Amines
3-fluoro-4-methoxy-N-methylaniline hydrochloride is a specific example of a polysubstituted aniline. Its structure features an aniline core with three key modifications: a fluorine atom at the 3-position, a methoxy group at the 4-position, and a methyl group attached to the nitrogen atom. This combination of an electron-withdrawing fluorine atom ortho to the amino group and an electron-donating methoxy group para to it creates a unique electronic environment on the aromatic ring. The N-methyl group further modifies the basicity and nucleophilicity of the amine compared to its primary amine counterpart. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Chemical Structure of 3-fluoro-4-methoxy-N-methylaniline

This specific substitution pattern places the compound within a class of highly functionalized aromatic amines used as specialized building blocks in multi-step organic synthesis.
Historical Context and Evolution of Research on Related Aniline Derivatives
The history of aniline and its derivatives dates back to the early 19th century. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo (B80030). nih.govwikipedia.org Its name, "aniline," was later coined by Carl Julius Fritzsche in 1840 from the Sanskrit word for the indigo plant. preprints.org A pivotal moment came in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from impure aniline. mcgill.ca This discovery launched the synthetic dye industry and spurred intense research into the chemistry of aniline and its derivatives. preprints.orgmcgill.ca
Initially, research focused on the synthesis of dyes and pigments. nih.gov However, the utility of aniline derivatives soon expanded into medicine with the development of drugs like Salvarsan in 1909 and the sulfa drugs in the 1930s. mcgill.ca The evolution of synthetic methods, from early reductions of nitrobenzene (B124822) to modern catalytic cross-coupling reactions, has allowed for the creation of increasingly complex and precisely substituted anilines. nih.govbritannica.combeilstein-journals.org This progression has enabled the development of compounds like 3-fluoro-4-methoxy-N-methylaniline hydrochloride, which are designed for highly specific applications in modern chemical research.
Detailed Compound Data
Below are tables detailing the physicochemical properties of 3-fluoro-4-methoxy-N-methylaniline hydrochloride and its related precursor, 3-fluoro-4-methoxyaniline (B107172).
Table 1: Physicochemical Properties of 3-fluoro-4-methoxy-N-methylaniline hydrochloride
| Property | Value |
| CAS Number | 3803-20-1 |
| Molecular Formula | C₈H₁₁ClFNO |
| Molecular Weight | 191.63 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Note: Specific experimental data for the hydrochloride salt is limited in publicly available literature. The molecular formula and weight are calculated based on the structure.
Table 2: Physicochemical Properties of 3-fluoro-4-methoxyaniline
| Property | Value |
| CAS Number | 366-99-4 chemimpex.comnih.gov |
| Molecular Formula | C₇H₈FNO chemimpex.comnih.gov |
| Molecular Weight | 141.15 g/mol chemimpex.comnih.gov |
| Appearance | Light beige to yellow-brown crystalline powder chemicalbook.com |
| Melting Point | 80-84 °C chemimpex.com |
| Boiling Point | 135 °C at 18 mmHg chemimpex.comchemicalbook.com |
This data pertains to the free base, which is the direct precursor to the hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-10-6-3-4-8(11-2)7(9)5-6;/h3-5,10H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEYFLDOALDGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fluoro 4 Methoxy N Methylaniline Hydrochloride and Its Analogues
Strategies for Regiospecific Introduction of Fluorine and Methoxy (B1213986) Groups onto Aniline (B41778) Cores
The precise placement of fluorine and methoxy groups on an aniline core is a significant challenge in synthetic organic chemistry due to the strong activating and ortho-, para-directing nature of the amino group. Direct halogenation of unprotected anilines, for instance, can lead to multiple substitutions and a mixture of isomers.
Several strategies are employed to achieve regioselectivity:
Protecting Group Strategies: The reactivity of the aniline's amino group is often modulated by introducing a protecting group, such as an acetyl group. This transformation to the corresponding acetanilide (B955) reduces the activating effect and increases steric hindrance at the ortho positions, favoring para-substitution. Subsequent deprotection then reveals the desired substituted aniline.
Directing Group Effects: The synthesis often starts with a precursor that already contains one or more substituents. The electronic and steric properties of these existing groups guide the position of the next incoming group. For example, starting with a methoxy-substituted aniline, the methoxy group will direct subsequent electrophilic substitution.
Modern Fluorination Techniques: The introduction of a fluorine atom often requires specialized reagents. Electrophilic fluorinating agents, such as Selectfluor®, are used to introduce fluorine onto electron-rich aromatic rings. The regiochemical outcome is governed by the combined directing effects of the other substituents on the ring. Recent developments have focused on catalytic methods that offer milder conditions and improved selectivity. nih.gov
Nucleophilic Aromatic Substitution (SNA_r): In cases where the aromatic ring is activated by electron-withdrawing groups, a fluorine or methoxy group can be introduced via nucleophilic substitution of a suitable leaving group, such as a nitro or halide group.
The synthesis of a 3-fluoro-4-methoxyaniline (B107172) core often involves a multi-step sequence starting from a commercially available substituted benzene (B151609) derivative, carefully installing the required functional groups in a specific order to ensure the desired 1,2,4-substitution pattern.
Development of Efficient N-Methylation Protocols for Aniline Precursors
N-methylation is a key transformation in the synthesis of the target compound. While traditional methods using hazardous reagents like methyl halides or dimethyl sulfate (B86663) are effective, modern protocols focus on efficiency, safety, and sustainability.
Reductive amination is a widely used and efficient method for N-methylation. This process typically involves the reaction of the aniline precursor with an inexpensive C1 source, such as formaldehyde (B43269), to form an imine or iminium ion intermediate, which is then reduced in situ to the N-methylaniline.
Key features of modern reductive amination include:
Mild and Efficient Reducing Agents: A variety of reducing agents can be employed, from classic hydride reagents to catalytic hydrogenation. Formic acid is a particularly interesting reagent as it can serve as both the C1 source and the reductant in what is known as the Eschweiler-Clarke reaction. rhhz.net
Catalytic Systems: Transition-metal catalysts, including those based on ruthenium, palladium, or nickel, have been developed to facilitate the reaction under milder conditions, often using molecular hydrogen as the ultimate reducing agent. rsc.orgsemanticscholar.org These catalytic systems can offer high selectivity for mono-methylation, avoiding the formation of tertiary amines. semanticscholar.org
| Reductive Amination Approach | C1 Source | Reductant/Catalyst | Key Advantages |
| Eschweiler-Clarke Reaction | Formic Acid | Formic Acid | Metal-free, uses inexpensive reagents. rhhz.net |
| Catalytic Hydrogenation | Formaldehyde | H₂ with Ru, Pd, or Ni catalyst | High efficiency, uses clean reductant. rsc.orgsemanticscholar.org |
| Transfer Hydrogenation | Formaldehyde | Formate salts, etc. | Avoids handling of gaseous hydrogen. |
This table provides an interactive overview of different reductive amination approaches.
Beyond reductive amination, several other N-alkylation strategies have been developed, with a strong emphasis on using less toxic and more environmentally friendly methylating agents.
Methanol (B129727) as a Methylating Agent: Using methanol as a C1 source is a green alternative. The reaction is typically carried out at elevated temperatures over acid catalysts or with transition metal complexes. wikipedia.org
Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable methylating agent. Ruthenium-catalyzed reductive methylation of amines using DMC and molecular hydrogen has been shown to be a general and selective method. rsc.org
Visible-Light-Induced N-Alkylation: Emerging strategies utilize visible light as a clean and renewable energy source to promote N-alkylation reactions, often avoiding the need for metal catalysts or strong bases. nih.gov
Ionic Liquids as Solvents: Performing N-alkylation reactions in ionic liquids can enhance reaction rates and selectivity, providing a greener alternative to volatile organic solvents.
| Alternative Alkylating Agent | Typical Conditions | Advantages |
| Methanol | High temperature, acid catalyst | Inexpensive, readily available. wikipedia.org |
| Dimethyl Carbonate (DMC) | Ru catalyst, H₂ | Non-toxic, biodegradable. rsc.org |
| Alkyl Halides | Base (e.g., CsF-Celite), CH₃CN | Versatile for various alkyl groups. researchgate.net |
| Alcohols (general) | Transition metal catalysts (e.g., Cu) | Avoids halide byproducts. tsijournals.com |
This interactive table summarizes alternative N-alkylation strategies.
Synthesis of the Hydrochloride Salt Form: Considerations for Purity and Yield
The final step in the synthesis is the formation of the hydrochloride salt. Aniline and its derivatives are weak bases that react with strong acids like hydrochloric acid (HCl) to form stable, crystalline anilinium salts. nih.gov This process is often used as a method of purification.
Key considerations for this step include:
Stoichiometry: Precise control of the molar equivalents of the amine and HCl is crucial. A slight excess of HCl is sometimes used to ensure complete conversion, as the excess acid can be removed during drying. youtube.com
Solvent Choice: The reaction is typically performed in a solvent in which the hydrochloride salt is poorly soluble, facilitating its precipitation and isolation by filtration. Common solvents include water, ethers, or organic solvents saturated with HCl gas. prepchem.comorgsyn.org
Temperature Control: The salt formation is an exothermic reaction. Controlling the temperature during the addition of acid is important to prevent side reactions and ensure the formation of well-defined crystals.
Purity: The salt formation process can effectively remove non-basic organic impurities. The crystalline nature of the salt allows for purification by recrystallization. The purity of the final product can be assessed by its melting point and analytical techniques. A highly pure product will have a sharp melting point. google.com
Yield: To maximize the yield, the product is typically washed with a cold, non-polar solvent to remove residual impurities without dissolving the salt. Thorough drying under vacuum is necessary to remove any residual solvent and excess HCl. youtube.com A high-yield synthesis of aniline hydrochloride involves reacting anhydrous aniline vapor with anhydrous hydrogen chloride gas at temperatures above 250 °C. nih.govgoogle.com
Green Chemistry Principles Applied to the Synthesis of 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride
Applying green chemistry principles to multi-step syntheses is essential for minimizing environmental impact and improving process efficiency. scienceinschool.org The goal is to design synthetic routes that reduce waste, use less hazardous materials, and consume less energy. nih.gov
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. jocpr.com The ideal atom economy is 100%, which is characteristic of addition reactions.
Improving Reaction Efficiency:
Catalysis: Using catalytic reagents instead of stoichiometric ones is a key strategy. Catalysts are used in small amounts and are regenerated, thus not appearing in the atom economy calculation of byproducts. rsc.org For example, catalytic hydrogenation for N-methylation has a much higher atom economy than using a stoichiometric hydride reagent.
Solvent Choice: Minimizing or replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or even running reactions neat (without a solvent), reduces waste and environmental impact. scienceinschool.orgnih.gov
Solvent Selection, Alternative Reaction Media, and Catalytic Systems (e.g., Micellar Catalysis)
The choice of solvent and catalyst is critical in the synthesis of N-methylated anilines, influencing reaction rates, yields, selectivity, and environmental impact. Modern methodologies increasingly favor green and unconventional media to overcome the limitations of traditional organic solvents.
Solvent Selection in N-Alkylation and Related Reactions
The synthesis of mono-N-methyl anilines often involves multiple steps, where solvent choice is key for optimization. One effective protocol involves the formation of formimidate intermediates from primary anilines, followed by selective reduction. In a study on this two-step N-methylation, various solvents were screened for the reduction of the formimidate intermediate to the desired N-methyl aniline. Tetrahydrofuran (THF) was identified as the optimal solvent for the reduction step using sodium triacetoxyborohydride (B8407120) (NaBH₃(OAc)), providing nearly quantitative conversion and selectivity. lookchem.com
The table below summarizes the effect of different solvents on the reduction of an ethyl N-phenylformimidate intermediate, a model reaction demonstrating the critical role of the solvent in achieving high yield and selectivity.
Interactive Data Table: Effect of Solvent on the Reduction of an N-Arylformimidate
| Entry | Reductant | Solvent | Conversion (%) | Selectivity (%) |
| 1 | NaBH₄ | CH₃OH | 100 | 50 |
| 2 | NaBH₄ | C₂H₅OH | 100 | 60 |
| 3 | NaBH₄ | THF | 50 | 100 |
| 4 | NaBH₃(OAc) | CH₃OH | 100 | 70 |
| 5 | NaBH₃(OAc) | C₂H₅OH | 100 | 85 |
| 6 | NaBH₃(OAc) | THF | >99 | >99 |
Data sourced from a study on a facile protocol for mono-N-methylation of anilines via formimidate intermediates. lookchem.com
Alternative Reaction Media: Deep Eutectic Solvents (DES)
Deep Eutectic Solvents (DES) have emerged as highly effective and environmentally benign alternatives to traditional volatile organic solvents. nih.gov These solvents, typically formed from a mixture of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or lactic acid), are biodegradable, non-toxic, and inexpensive. rsc.orgbohrium.com
In the context of N-alkylation of aromatic amines, DES can function as both the solvent and a catalyst. nih.govrsc.org The hydrogen-bonding network within the DES is believed to increase the nucleophilicity of the amine, thereby accelerating the rate of alkylation with reagents like alkyl bromides. nih.gov For instance, a system using a choline chloride and urea mixture (reline) has been shown to effectively promote the selective N-alkylation of various aromatic primary amines, offering good yields and avoiding the common issue of over-alkylation. nih.gov This approach is particularly advantageous for producing analogues of 3-fluoro-4-methoxy-N-methylaniline hydrochloride under milder and more sustainable conditions. organic-chemistry.org
Catalytic Systems
While DES can act catalytically, more conventional catalytic systems are also continuously being refined. For N-methylation using methanol as a green methylating agent, various transition-metal catalysts are employed. A catalytic system comprising LiI in an ionic liquid like 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) (HMimBF₄) has been shown to be effective for the N-methylation of anilines, using anisole (B1667542) as a model methyl source. nih.gov Although not demonstrated specifically for 3-fluoro-4-methoxy-N-methylaniline, these systems show promise for related transformations. Micellar catalysis, where surfactants form micelles in water to create "nanoreactors," offers another green chemistry approach. This technique can accelerate reactions like N-alkylation by concentrating the nonpolar reactants within the hydrophobic core of the micelles, though specific applications to fluorinated methoxyanilines are not extensively detailed in the literature.
Cascade and Multicomponent Reactions Incorporating 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Building Blocks
Cascade reactions and multicomponent reactions (MCRs) represent a paradigm of efficiency in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single operation. These strategies are highly valuable for generating chemical libraries for drug discovery. researchgate.net Aniline derivatives are common components in many prominent MCRs.
Multicomponent Reactions (MCRs)
The Ugi four-component reaction is a cornerstone of MCR chemistry, combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-aminoacyl amide derivative. organic-chemistry.orgwikipedia.org This reaction is exceptionally powerful for creating diverse molecular scaffolds. nih.gov Building blocks like 3-fluoro-4-methoxyaniline or its N-methylated derivative are ideal amine components for Ugi reactions. By varying the other three components, a vast library of complex structures incorporating the 3-fluoro-4-methoxy-phenylamine core can be rapidly synthesized. wikipedia.org
While specific literature examples detailing the use of 3-fluoro-4-methoxy-N-methylaniline hydrochloride in an Ugi reaction are scarce, the general mechanism allows for its inclusion. The initial step involves the formation of an imine between the aniline and a carbonyl compound, which then undergoes further reaction with the isocyanide and carboxylic acid to drive the reaction to completion. wikipedia.org
Cascade Reactions for Heterocycle Synthesis
Cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs without isolating intermediates, are highly effective for building complex heterocyclic systems. rsc.org Anilines are frequently used as precursors for synthesizing important heterocycles like quinolines and indoles. lookchem.com For example, three-component cascade annulations involving aryl diazonium salts, nitriles, and alkynes have been developed for the efficient, additive-free synthesis of multiply substituted quinolines. nih.gov Derivatives of 3-fluoro-4-methoxyaniline can serve as the foundational aromatic ring in such syntheses, leading to highly functionalized quinoline (B57606) structures that are prevalent in medicinal chemistry.
Total Synthesis Pathways to Complex Chemical Structures Utilizing 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Derivatives
Derivatives of 3-fluoro-4-methoxyaniline are crucial building blocks in the total synthesis of numerous complex and biologically active molecules, most notably in the field of oncology. chemimpex.com The anilinoquinazoline (B1252766) scaffold is a "privileged structure" found in many approved and investigational drugs that function as tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net
Synthesis of Quinazoline-Based Kinase Inhibitors
Many TKIs targeting receptors like the Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinases (Trk) share a common structural feature: a quinazoline (B50416) core substituted at the C-4 position with an aniline derivative. nih.govnih.govmdpi.com The specific substitution pattern on the aniline ring is critical for modulating potency, selectivity, and pharmacokinetic properties. The 3-fluoro-4-methoxy-aniline moiety is a common feature in the design of these inhibitors. mdpi.com
The general synthetic pathway to these complex molecules involves the construction of a substituted 4-chloroquinazoline (B184009) intermediate. This intermediate then undergoes a nucleophilic aromatic substitution (SₙAr) reaction with a substituted aniline, such as 3-fluoro-4-methoxyaniline or its derivatives, to form the final anilinoquinazoline core.
A key example is the development of fluorinated quinazoline-based Trk inhibitors. In the synthesis of these complex molecules, a fluorinated aniline is coupled with a quinazoline precursor to create the core structure of the final inhibitor. nih.govresearchgate.net While the full total synthesis of a marketed drug starting specifically from 3-fluoro-4-methoxy-N-methylaniline hydrochloride is not detailed in the available literature, the synthetic strategies for numerous advanced TKI candidates and approved drugs like Lapatinib rely on this fundamental coupling reaction with closely related fluorinated anilines. nih.govmdpi.comnih.gov
The table below lists representative kinase inhibitors that feature the anilinoquinazoline scaffold, illustrating the importance of this structural class in modern drug development.
Interactive Data Table: Representative Kinase Inhibitors Featuring the Anilinoquinazoline Scaffold
| Inhibitor | Primary Target(s) | Therapeutic Area |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | EGFR, HER2 | HER2-Positive Breast Cancer |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer |
| Afatinib | EGFR, HER2 | Non-Small Cell Lung Cancer |
This table highlights the prevalence of the anilinoquinazoline core, for which fluorinated anilines are key synthetic precursors. researchgate.net
The strategic incorporation of fluorine and methoxy groups, as seen in 3-fluoro-4-methoxy-N-methylaniline, allows medicinal chemists to fine-tune the electronic and steric properties of the inhibitor, leading to improved binding affinity and selectivity for the target kinase. nih.gov
Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methoxy N Methylaniline Hydrochloride
Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. wikipedia.orgmasterorganicchemistry.com In the case of 3-fluoro-4-methoxy-N-methylaniline, the directing effects of the N-methylamino, methoxy (B1213986), and fluoro groups must be considered.
The N-methylamino and methoxy groups are both strong activating groups and ortho, para-directors due to their ability to donate electron density to the ring through resonance. lkouniv.ac.inbyjus.com Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal, yet it also acts as an ortho, para-director because of lone pair donation via resonance. lkouniv.ac.in
When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. lkouniv.ac.in In this molecule, the N-methylamino group is the strongest activating group, followed by the methoxy group. Therefore, electrophilic attack is predicted to occur at the positions ortho and para to the N-methylamino group that are sterically accessible and electronically favored.
Given the substitution pattern:
Position 1: N-methylamino group
Position 2: Unsubstituted
Position 3: Fluoro group
Position 4: Methoxy group
Position 5: Unsubstituted
Position 6: Unsubstituted
The positions ortho to the N-methylamino group are C2 and C6. The position para is C4, which is already substituted by the methoxy group. Both the methoxy and fluoro groups will also influence the regioselectivity. The methoxy group strongly activates the ortho positions (C3 and C5), and the fluoro group directs ortho (C2) and para (C6, relative to fluorine). The combined directing effects strongly favor substitution at the C2 and C5 positions. Steric hindrance from the adjacent N-methylamino group might slightly disfavor the C2 position compared to the C5 position.
Predicted Regioselectivity for Electrophilic Aromatic Substitution:
| Electrophilic Reaction | Predicted Major Product(s) | Directing Group Influence |
| Nitration (HNO₃/H₂SO₄) | 2-Nitro-3-fluoro-4-methoxy-N-methylaniline and 5-Nitro-3-fluoro-4-methoxy-N-methylaniline | The strongly activating N-methylamino and methoxy groups direct the incoming nitro group primarily to the available ortho and para positions. |
| Halogenation (Br₂/FeBr₃) | 2-Bromo-3-fluoro-4-methoxy-N-methylaniline and 5-Bromo-3-fluoro-4-methoxy-N-methylaniline | The N-methylamino group is the dominant directing group, leading to substitution at the ortho positions. |
| Friedel-Crafts Acylation | Complex outcomes expected | The N-methylamino group can coordinate with the Lewis acid catalyst, deactivating the ring and complicating the reaction. Protection of the amine is often required. |
Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.comyoutube.com
In 3-fluoro-4-methoxy-N-methylaniline, the fluorine atom can act as a leaving group. masterorganicchemistry.com The rate of SNAr reactions with aryl halides often follows the order F > Cl > Br > I. masterorganicchemistry.comlibretexts.org This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. youtube.comlibretexts.org
While the N-methylamino and methoxy groups are electron-donating by resonance, which is generally unfavorable for SNAr, the reaction can still proceed under certain conditions, especially with strong nucleophiles. The presence of the electron-donating groups, however, makes the ring less susceptible to nucleophilic attack compared to rings substituted with strong electron-withdrawing groups like nitro groups. chemistrysteps.com It has been noted that even electron-neutral and electron-rich fluoroarenes can undergo nucleophilic defluorination under specific conditions, such as those enabled by photoredox catalysis. lookchem.com
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions of 3-Fluoro-4-methoxy-N-methylaniline Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For these reactions to occur at the aromatic ring of 3-fluoro-4-methoxy-N-methylaniline, a suitable leaving group, typically a bromide, iodide, or triflate, is required, as the C-F bond is generally too strong to undergo oxidative addition to common palladium, copper, or nickel catalysts. Therefore, this section discusses the reactivity of halogenated (bromo or iodo) derivatives of the title compound.
Suzuki-Miyaura Coupling with Related Boronic Acid Derivativeschemrevlett.com
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is highly versatile for creating C(sp²)–C(sp²) bonds. nih.govyoutube.com A bromo-substituted derivative, such as 5-bromo-3-fluoro-4-methoxy-N-methylaniline, would be a suitable substrate for this transformation.
Research has demonstrated that Suzuki-Miyaura cross-coupling reactions can be successfully performed on unprotected ortho-bromoanilines, including methoxy and fluorinated analogs, with a variety of boronic esters. nih.govresearchgate.netrsc.org These reactions show good tolerance for various functional groups. nih.gov
Hypothetical Suzuki-Miyaura Coupling Reaction:
| Substrate | Coupling Partner | Catalyst System (Typical) | Expected Product |
| 5-Bromo-3-fluoro-4-methoxy-N-methylaniline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-fluoro-4-methoxy-N-methylaniline |
| 2-Bromo-3-fluoro-4-methoxy-N-methylaniline | Methylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-Fluoro-4-methoxy-N,2-dimethylaniline |
Buchwald-Hartwig Amination and Related C-N Coupling Reactionsresearchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. wikipedia.orgrug.nl This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org
Aryl bromides are common substrates for this reaction. For instance, coupling 5-bromo-3-fluoro-4-methoxy-N-methylaniline with a primary or secondary amine would yield a more complex diamine derivative. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the specific substrates used. rug.nlnih.gov Fluorinated unsymmetrical acridines, for example, have been prepared through a tandem micellar Buchwald-Hartwig amination followed by cyclization. researchgate.net
Other Palladium, Copper, and Nickel-Catalyzed Transformations
Beyond Suzuki and Buchwald-Hartwig reactions, other metal-catalyzed transformations can be applied to halogenated derivatives of 3-fluoro-4-methoxy-N-methylaniline.
Heck Reaction: A palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.
Sonogashira Coupling: A palladium- and copper-co-catalyzed reaction of an aryl halide with a terminal alkyne to form a C(sp²)–C(sp) bond.
Ullmann Condensation: A copper-catalyzed reaction that can form C-N, C-O, and C-S bonds, often requiring higher temperatures than palladium-catalyzed methods.
Nickel-Catalyzed Couplings: Nickel catalysts can offer alternative reactivity and are sometimes more effective for coupling unactivated alkyl halides or for reactions involving aryl fluorides under specific conditions. researchgate.net
These reactions significantly expand the synthetic utility of 3-fluoro-4-methoxy-N-methylaniline derivatives, allowing for the construction of a wide array of complex molecular architectures. beilstein-journals.org
Reactions of the N-Methylamine Moiety
The N-methylamino group is a secondary amine and exhibits reactivity typical of this functional class. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.
Acylation: The N-methylamino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This is often used as a protecting group strategy in multi-step syntheses to moderate the activating effect of the amine and prevent unwanted side reactions during electrophilic aromatic substitution.
Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine (N,N-dimethylaniline derivative) and potentially a quaternary ammonium (B1175870) salt upon further alkylation. fiveable.me The synthesis of N-methylaniline can be achieved through the alkylation of aniline (B41778) with methanol (B129727). researchgate.net
Reaction with Isocyanates: Secondary amines react with isocyanates to form substituted ureas. Studies on N-methylaniline have shown that electronic and steric effects of substituents influence the reaction rates. rsc.org
Formation of Diazonium Salts: While primary aromatic amines react with nitrous acid to form stable diazonium salts, secondary aromatic amines like N-methylaniline react to form N-nitrosoamines.
Oxidation: The N-methylamino group can be susceptible to oxidation, which may lead to a variety of products depending on the oxidizing agent used.
Further Alkylation, Acylation, and Sulfonylation Reactions
The secondary amine functionality of 3-fluoro-4-methoxy-N-methylaniline is amenable to further derivatization through alkylation, acylation, and sulfonylation reactions. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecules.
Alkylation: N-alkylation of secondary anilines can be achieved using various alkylating agents, such as alkyl halides. semanticscholar.org The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. In the case of 3-fluoro-4-methoxy-N-methylaniline, the presence of the electron-donating methoxy and N-methyl groups enhances the nucleophilicity of the nitrogen, facilitating this reaction. However, the electron-withdrawing fluorine atom can slightly temper this reactivity. The use of a base is necessary to deprotonate the hydrochloride salt and liberate the free amine for reaction. Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but conditions can often be optimized to favor mono-alkylation.
Acylation: N-acylation of anilines is a common method for the synthesis of amides and is often used as a protective strategy in multi-step syntheses. orientjchem.orgncert.nic.in Acylating agents such as acyl chlorides or anhydrides react readily with the secondary amine of 3-fluoro-4-methoxy-N-methylaniline in the presence of a base to neutralize the formed HCl. The electronic nature of the substituents on the aniline ring influences the rate of acylation. Electron-donating groups increase the nucleophilicity of the nitrogen, accelerating the reaction, while electron-withdrawing groups have the opposite effect. Computational studies on substituted anilines have shown that the partial atomic charge on the amine nitrogen is a key predictor of its susceptibility to N-acetylation. nih.gov
Sulfonylation: The reaction of 3-fluoro-4-methoxy-N-methylaniline with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This reaction is analogous to acylation. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides or sulfinate salts has emerged as a mild and efficient method. nih.govrsc.orgfrontiersin.orgnih.gov The regioselectivity of sulfonylation on the aromatic ring of anilines can be influenced by the directing effects of the substituents. For N,N-dialkyl anilines, sulfonylation often occurs at the ortho- and para-positions relative to the amino group. nih.gov
Table 1: Representative Derivatization Reactions of Substituted Anilines
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| N-Methylation | Aniline | Methanol | N-Methylaniline | 98 | acs.org |
| N-Acylation | p-Nitroaniline | Acetic Anhydride | N-(4-nitrophenyl)acetamide | 91 | orientjchem.org |
| N-Sulfonylation | N,N-dimethyl-p-toluidine | Sodium Methanesulfinate | 2-(Dimethylamino)-5-methyl-N-methylbenzenesulfonamide | 85 | nih.gov |
Oxidation and Reduction Chemistry of the Amine Functionality
The amine functionality of anilines is susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The oxidation of N-methylaniline and related compounds has been a subject of kinetic and mechanistic studies. researchgate.netnih.gov The oxidation can involve the nitrogen atom, the methyl group, or the aromatic ring.
The oxidation of N,N-dimethylanilines has been shown to proceed via different mechanisms, including electron transfer followed by proton transfer or hydrogen atom abstraction from the α-C-H bonds of the methyl group. acs.org The presence of substituents on the aromatic ring significantly influences the oxidation potential and the reaction pathway. Electron-donating groups, such as the methoxy group in 3-fluoro-4-methoxy-N-methylaniline, are expected to lower the oxidation potential, making the compound more susceptible to oxidation. Conversely, the electron-withdrawing fluorine atom would have a counteracting effect. Kinetic studies on the oxidation of substituted anilines by iridium(IV) have shown that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov
The reduction of the amine functionality in anilines is less common as it is already in a reduced state. However, reactions involving the aromatic ring, such as catalytic hydrogenation to the corresponding cyclohexylamine (B46788) derivative, are well-established.
Electrophilic Amination Studies of Related Anilines
Electrophilic amination involves the formation of a C-N bond through the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org While typically applied to carbanions, this concept can be extended to the amination of electron-rich aromatic rings. For anilines, which are highly activated towards electrophilic aromatic substitution, direct amination of the ring is a challenging transformation due to the high reactivity and potential for side reactions.
Recent studies have explored methods for the direct amination of anilines. One approach involves the use of hypervalent iodine reagents to generate dearomatized phenolate-like intermediates from anilines, which can then undergo regioselective amination. acs.org This strategy allows for the functionalization of the aromatic ring with a new amino group. The success of such reactions is highly dependent on the electronic properties of the substituents on the aniline ring. The electron-rich nature of 3-fluoro-4-methoxy-N-methylaniline, due to the methoxy and N-methyl groups, would likely favor such transformations.
Electrophilic aminating reagents often contain a nitrogen atom attached to a good leaving group. wikipedia.orgresearchgate.net The reaction of these reagents with organometallic derivatives of anilines (e.g., organolithium or organomagnesium compounds) provides a route to substituted anilines. researchgate.net
Kinetic and Thermodynamic Analysis of Derivatization Processes Involving 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride
The kinetics and thermodynamics of derivatization reactions of anilines provide valuable insights into their reaction mechanisms and reactivity. For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, the reaction rates of alkylation, acylation, and sulfonylation will be influenced by the electronic and steric effects of the substituents.
Kinetic studies on the Michael-type addition of substituted anilines to 3-butyn-2-one (B73955) have demonstrated the influence of substituents on the nucleophilicity of the aniline. koreascience.kr Similarly, the rates of reaction of substituted anilines with chloramine (B81541) T have been shown to depend on the electronic nature of the substituents, with electron-donating groups generally increasing the rate. utmb.edu For the acylation of 3-fluoro-4-methoxy-N-methylaniline, the electron-donating methoxy and N-methyl groups would be expected to increase the reaction rate compared to unsubstituted aniline, while the fluoro group would have a rate-decreasing effect.
Thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined from temperature-dependent kinetic studies. These parameters provide information about the transition state of the reaction. For the oxidation of substituted anilines, a linear relationship between the contributions of entropy and enthalpy has been observed, indicating a common reaction mechanism across a series of related compounds. nih.gov
Table 2: Kinetic Data for the Reaction of Substituted Anilines
| Reaction | Aniline Derivative | Rate Constant (k) | Temperature (°C) | Reference |
| Michael Addition to 3-butyn-2-one | Aniline | 1.35 x 10⁻³ M⁻¹s⁻¹ | 25 | koreascience.kr |
| Michael Addition to 3-butyn-2-one | p-Methoxyaniline | 2.45 x 10⁻³ M⁻¹s⁻¹ | 25 | koreascience.kr |
| Reaction with Chloramine T | Aniline | 1.12 x 10⁻⁴ s⁻¹ | 30 | utmb.edu |
| Reaction with Chloramine T | p-Chloroaniline | 0.45 x 10⁻⁴ s⁻¹ | 30 | utmb.edu |
Investigation of Reaction Mechanisms and Intermediates via Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are indispensable tools for elucidating reaction mechanisms and identifying transient intermediates in the reactions of anilines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to characterize the products of derivatization reactions. rsc.org In-situ NMR studies can provide real-time information about the progress of a reaction, allowing for the identification of intermediates. For instance, in the N-alkylation of anilines with alcohols catalyzed by iridium complexes, ¹H NMR spectroscopy has been used to observe the formation of iridium-hydride species and imine intermediates. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring their transformations during a reaction. The N-H, C-N, C=O, and S=O stretching vibrations are particularly informative for tracking the alkylation, acylation, and sulfonylation of anilines. researchgate.netnih.gov In-situ FTIR has been employed to follow the chemical oxidation of aniline, providing insights into the molecular structure of the products formed at different stages of the reaction.
Raman Spectroscopy: Raman spectroscopy, especially when enhanced by techniques like Surface-Enhanced Raman Scattering (SERS), is highly sensitive for studying reaction intermediates and mechanisms, particularly for reactions occurring at surfaces or in complex mixtures. The chemical oxidation of aniline and N-methylaniline has been studied using Raman spectroscopy to monitor the kinetics of the reaction and identify the structures of the polymeric products and intermediates. researchgate.netnih.gov
Table 3: Spectroscopic Techniques for Mechanistic Investigations of Aniline Reactions
| Technique | Application | Information Obtained | Reference |
| In-situ NMR | N-Alkylation of aniline with benzyl (B1604629) alcohol | Identification of iridium-hydride and imine intermediates | nih.gov |
| In-situ FTIR | Chemical oxidation of aniline | Real-time monitoring of changes in functional groups | |
| Raman Spectroscopy | Chemical oxidation of N-methylaniline | Kinetic data and structural information of products | researchgate.netnih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 Methoxy N Methylaniline Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 3-fluoro-4-methoxy-N-methylaniline hydrochloride in solution. By analyzing the chemical shifts, coupling constants, and correlations of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural assignment can be achieved.
Based on data from analogous compounds like 4-methoxy-N-methylaniline and 3-fluoro-4-methoxyaniline (B107172), the following NMR characteristics can be predicted for the target molecule. nih.govrsc.org The protonation of the nitrogen atom to form the hydrochloride salt will induce a downfield shift for the N-methyl protons and the adjacent aromatic protons.
| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic H (C2-H) | 7.2 - 7.4 |
| Aromatic H (C5-H) | 7.0 - 7.2 |
| Aromatic H (C6-H) | 7.3 - 7.5 |
| Methoxy (B1213986) (-OCH₃) | 3.8 - 4.0 |
| N-Methyl (-NHCH₃) | 2.9 - 3.2 |
| Ammonium (B1175870) (-N⁺H₂) | 9.5 - 10.5 (broad) |
Note: Predicted values are based on data from structurally similar compounds and general substituent effects. 'd' denotes a doublet due to fluorine coupling.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons. For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, COSY would show correlations between the aromatic protons on the benzene (B151609) ring (H5 with H6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This would definitively link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum (e.g., the N-methyl protons to the N-methyl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected from the N-methyl protons to the C1 carbon, and from the methoxy protons to the C4 carbon, solidifying the placement of these substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum could show a correlation between the N-methyl protons and the aromatic proton at the C2 position, providing conformational information.
Solid-State NMR Spectroscopy for Bulk Characterization
Solid-state NMR (ssNMR) provides insight into the structure and dynamics of the compound in its crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to obtain higher resolution spectra. emory.edu For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, ssNMR could be used to identify the presence of different crystalline forms (polymorphs), characterize intermolecular interactions, and determine the precise geometry of the molecule within the crystal lattice.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-fluoro-4-methoxy-N-methylaniline, the expected monoisotopic mass of the neutral molecule (C₈H₁₀FNO) is 155.0746 Da. In HRMS analysis, the compound would typically be observed as the protonated molecular ion [M+H]⁺ with a calculated exact mass of 156.0825 Da.
The fragmentation pathways can be predicted based on the structure and data from related compounds like 3-fluoro-4-methoxyaniline and 4-methoxy-N-methylaniline. nih.govrsc.org Common fragmentation patterns would likely involve the loss of small, stable neutral molecules or radicals.
| Predicted Ion | Formula | Calculated Exact Mass (Da) | Likely Origin |
| [M+H]⁺ | [C₈H₁₂FNO]⁺ | 156.0825 | Molecular Ion |
| [M+H - CH₃]⁺ | [C₇H₉FNO]⁺ | 142.0668 | Loss of a methyl radical from N-methyl or methoxy group |
| [M+H - CH₂O]⁺ | [C₇H₁₀FN]⁺ | 127.0824 | Loss of formaldehyde (B43269) from methoxy group |
| [M+H - OCH₃]⁺ | [C₇H₉FN]⁺ | 126.0746 | Loss of a methoxy radical |
X-ray Crystallography for Determination of Solid-State Structure and Intermolecular Interactions (if applicable to derivatives)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for 3-fluoro-4-methoxy-N-methylaniline hydrochloride is not publicly available, analysis of related aniline (B41778) hydrochloride structures allows for well-founded predictions. researchgate.netcambridge.org The crystal packing would be dominated by strong hydrogen bonds between the ammonium proton (N⁺-H) and the chloride anion (Cl⁻). Additional intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as potential π-π stacking between the aromatic rings, would further stabilize the crystal lattice. researchgate.net These interactions dictate the bulk physical properties of the solid material.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. contractlaboratory.comthermofisher.com The spectra for 3-fluoro-4-methoxy-N-methylaniline hydrochloride would be complex, but key functional groups would give rise to distinct peaks. Data from related compounds such as 3-fluoro-4-methoxyaniline and 3,4-dimethoxyaniline (B48930) provide a basis for these assignments. nih.govnih.gov
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| N⁺-H₂ (Ammonium) | Stretching | 2800-3200 (broad) | FTIR |
| Aromatic C-H | Stretching | 3000-3100 | FTIR, Raman |
| Aliphatic C-H (Methyl) | Stretching | 2850-2980 | FTIR, Raman |
| C=C (Aromatic) | Stretching | 1500-1620 | FTIR, Raman |
| N⁺-H | Bending | 1550-1650 | FTIR |
| C-O (Aryl ether) | Asymmetric Stretch | 1230-1270 | FTIR |
| C-F (Aryl fluoride) | Stretching | 1100-1250 | FTIR |
| C-N | Stretching | 1200-1350 | FTIR |
Photoelectron Spectroscopy (e.g., XPS) for Electronic Structure Characterization and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material. yale.edu For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, XPS would provide information on the electronic environment of each atom.
C 1s: The carbon spectrum would be complex, requiring deconvolution to resolve peaks corresponding to C-C/C-H (≈285.0 eV), C-N (≈286.0 eV), C-O (≈286.5 eV), and C-F (≈288.0 eV).
N 1s: The nitrogen spectrum would show a primary peak at a higher binding energy (≈401.5 eV) characteristic of a protonated amine (ammonium, N⁺), distinguishing it from a neutral amine (≈400.0 eV). uic.edu
O 1s: A single peak corresponding to the oxygen in the methoxy group would be expected around 532.5 eV.
F 1s: A peak for the fluorine atom bonded to the aromatic ring would appear around 687.0 eV.
Cl 2p: The spectrum for the chloride counter-ion would show a doublet (2p₃/₂ and 2p₁/₂) around 198.0 eV.
Computational Chemistry and Theoretical Studies on 3 Fluoro 4 Methoxy N Methylaniline Hydrochloride
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Preferences
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular geometries and energies. For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, DFT calculations can be employed to determine the most stable three-dimensional arrangement of its atoms (i.e., its equilibrium geometry).
The process begins with the construction of an initial molecular model. This model is then subjected to a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its nuclei. The result is a stable conformation of the molecule, from which various properties can be calculated. The presence of the flexible N-methyl and methoxy (B1213986) groups suggests that multiple low-energy conformations may exist. DFT calculations can map out the potential energy surface of the molecule to identify these different conformers and their relative stabilities.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry used to predict the reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO density indicates the regions most susceptible to attack by electrophiles, while the LUMO density highlights the regions prone to attack by nucleophiles. This information is invaluable for understanding the molecule's chemical behavior in reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Fluoro-4-methoxy-N-methylaniline
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
This interactive table contains hypothetical data for illustrative purposes.
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions.
The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red and yellow colors typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, the ESP map would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity. The region around the ammonium (B1175870) proton would exhibit a strong positive potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule might interact with biological receptors or other reactants.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies can be calculated for a given molecular structure. These theoretical predictions are extremely useful for interpreting experimental spectra and can aid in the structural confirmation of the compound.
The GIAO (Gauge-Including Atomic Orbital) method is commonly used within the DFT framework to calculate NMR chemical shifts. researchgate.net The predicted shifts are then compared to experimental data, often showing good agreement after appropriate scaling. Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands observed in an experimental IR spectrum. Discrepancies between calculated and experimental spectra can sometimes be attributed to solvent effects or intermolecular interactions in the solid state, which can also be modeled computationally.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR Shift (N-H) | 8.5 ppm | 8.3 ppm |
| ¹³C NMR Shift (C-F) | 155 ppm | 153 ppm |
This interactive table contains hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior
While quantum mechanical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions with solvent molecules.
For 3-fluoro-4-methoxy-N-methylaniline hydrochloride, an MD simulation in a solvent like water could reveal how the molecule interacts with its environment, how it maintains its conformation, and the dynamics of its flexible side chains. This is particularly important for understanding its behavior in a biological context or in a reaction medium. The simulation can provide information on the stability of different conformers in solution and the timescale of transitions between them.
Computational Elucidation of Reaction Mechanisms, Transition States, and Reaction Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
For reactions involving 3-fluoro-4-methoxy-N-methylaniline hydrochloride, such as N-alkylation or aromatic substitution, computational methods can be used to calculate the activation energies associated with different possible pathways. This allows for the prediction of the most favorable reaction mechanism. The geometry of the transition state can also provide valuable insights into the factors that control the reaction's selectivity and rate.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration and Design of Novel Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.
For a series of derivatives of 3-fluoro-4-methoxy-N-methylaniline, a QSAR model could be developed to predict their general chemical activity. nih.gov The molecular descriptors used in such a model could include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of novel molecules with enhanced or desired properties. This approach accelerates the discovery process by prioritizing the synthesis of the most promising candidates.
Table 3: Hypothetical QSAR Model Data
| Compound Derivative | LogP | Molecular Weight | Predicted Activity |
|---|---|---|---|
| A | 2.1 | 155.17 | 5.4 |
| B | 2.5 | 169.19 | 6.1 |
This interactive table contains hypothetical data for illustrative purposes.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
3-Fluoro-4-methoxy-N-methylaniline hydrochloride serves as a pivotal building block in the multi-step synthesis of a variety of complex organic molecules, particularly within the pharmaceutical landscape. The specific arrangement of its functional groups—a fluorine atom, a methoxy (B1213986) group, and an N-methylated amine on an aniline (B41778) scaffold—provides a unique combination of reactivity and selectivity that is highly valued in medicinal chemistry.
The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a final drug molecule. It can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. The methoxy and N-methyl groups further modulate the electronic and steric properties of the molecule, allowing for fine-tuning of its biological activity.
Research has shown that the parent compound, 3-fluoro-4-methoxyaniline (B107172), is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders. chemimpex.com It is also utilized in the preparation of novel mGluR1 antagonists, which are under investigation for the treatment of chronic pain. chemicalbook.comlookchem.com Furthermore, this class of compounds is instrumental in synthesizing quinoline (B57606) derivatives that function as active pharmaceutical ingredients. ossila.com The N-methylated form, 3-fluoro-4-methoxy-N-methylaniline, is a logical extension for creating derivatives with altered properties, making the hydrochloride salt a convenient and stable starting material for these synthetic routes. echemi.comarticleted.com
The synthetic utility of this compound is summarized in the table below:
| Feature | Contribution to Synthesis | Resulting Molecular Properties |
| Fluorine Atom | Influences reaction pathways and provides a site for further functionalization. | Enhances metabolic stability, binding affinity, and lipophilicity. |
| Methoxy Group | Electron-donating group that can direct ortho- and para- substitution reactions. | Modulates electronic properties and can be a site for demethylation to reveal a reactive hydroxyl group. |
| N-Methylaniline Moiety | Provides a nucleophilic center and a site for further substitution. | Influences solubility, basicity, and steric interactions of the final molecule. |
Development of Novel Catalysts and Ligands Utilizing 3-Fluoro-4-methoxy-N-methylaniline Hydrochloride Scaffolds
In the field of catalysis, the design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Substituted anilines, such as 3-fluoro-4-methoxy-N-methylaniline, offer a versatile scaffold for the development of novel ligands. The electronic properties of the aniline ring, influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group, can be harnessed to tune the coordination environment of a metal center.
The nitrogen atom of the N-methylaniline can act as a coordination site, and the aromatic ring can be further functionalized to create bidentate or polydentate ligands. These ligands can then be used to prepare transition metal complexes with tailored catalytic activities for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and C-H functionalization. nih.gov For instance, ligands derived from substituted anilines have been shown to be effective in promoting challenging C–H arylation reactions. nih.gov
The development of catalysts from aniline derivatives is an active area of research, with gold nanoparticles supported on various materials being used for the chemoselective hydrogenation of nitro compounds to anilines. nih.gov This indicates the broader utility of aniline structures in catalytic systems. The unique electronic profile of 3-fluoro-4-methoxy-N-methylaniline makes it an attractive candidate for incorporation into ligand structures for the development of next-generation catalysts.
Exploration in Polymer Chemistry and Advanced Materials Design
The unique properties imparted by fluorine atoms make fluorinated polymers highly desirable for a range of advanced applications. man.ac.uknih.gov 3-Fluoro-4-methoxy-N-methylaniline hydrochloride can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. Polyaniline and its derivatives are well-known conducting polymers, and the incorporation of fluorine can enhance properties such as thermal stability, solubility in organic solvents, and environmental resistance. metu.edu.trresearchgate.net
The presence of the methoxy and N-methyl groups can further modify the polymer's properties, influencing its processability and final characteristics. Research on fluorinated anilines has demonstrated their use in creating polymers with improved stability and performance compared to their non-fluorinated counterparts. chemimpex.comchemimpex.com The resulting materials could find applications in areas such as anti-corrosion coatings, electronic devices, and advanced composites. The chemical oxidative copolymerization of aniline with derivatives like 3-fluoroaniline (B1664137) has been shown to yield polymers with increased solubility and thermal stability. researchgate.net
Key properties that can be enhanced in polymers derived from this compound include:
| Property | Enhancement due to Fluorine and Methoxy Groups |
| Thermal Stability | The strength of the C-F bond contributes to higher degradation temperatures. |
| Chemical Resistance | Fluorine's high electronegativity imparts inertness to the polymer backbone. |
| Solubility | The presence of the methoxy group can improve solubility in common organic solvents, aiding in processability. |
| Dielectric Properties | Fluorination can lower the dielectric constant, which is beneficial for microelectronics applications. |
Utilization in Probe Development for Biochemical Research
The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of ¹⁹F is highly sensitive to its local environment, making it a powerful probe for studying molecular interactions, protein conformation, and enzyme kinetics. nih.govnih.gov
3-Fluoro-4-methoxy-N-methylaniline hydrochloride can be used as a synthon to introduce a ¹⁹F NMR probe into biologically active molecules. By incorporating this fluorinated moiety into a ligand, drug candidate, or peptide, researchers can use ¹⁹F NMR to study its binding to a target protein or other biomolecule. The changes in the ¹⁹F NMR signal upon binding can provide valuable information about the binding event and the local environment of the fluorine atom in the bound state. This approach is particularly useful in fragment-based drug discovery. Furthermore, fluorinated aromatic amino acids are utilized in Positron Emission Tomography (PET) studies, highlighting the broader role of such compounds in biochemical imaging. mdpi.com
Applications in Dye and Pigment Chemistry and Related Fields
Aniline and its derivatives are foundational to the dye and pigment industry. echemi.com N-methylaniline, in particular, is a key intermediate in the synthesis of a wide array of dyes, including cationic and reactive dyes. nbinno.comgneechemical.com The specific substituents on the aniline ring determine the color and properties of the final dye.
3-Fluoro-4-methoxy-N-methylaniline hydrochloride can be used as a precursor to synthesize specialized dyes and pigments. The fluorine and methoxy groups can influence the chromophore's electronic structure, potentially leading to dyes with unique colors, enhanced lightfastness, and improved stability. The N-methyl group also plays a role in the final properties of the dye. The general utility of 3-fluoro-4-methoxyaniline as an intermediate for dyes and pigments is well-established. chemimpex.comchemimpex.com
Precursor in the Synthesis of Agrochemical and Industrial Chemicals
Fluorinated organic compounds play a significant role in the agrochemical industry due to their enhanced biological activity. 3-Fluoro-4-methoxy-N-methylaniline hydrochloride can serve as a precursor for the synthesis of novel herbicides, fungicides, and insecticides. google.com The presence of the fluorine atom can lead to increased efficacy and selectivity of the active ingredient.
The parent compound, 3-fluoro-4-methoxyaniline, is already employed in the formulation of agrochemicals. chemimpex.com N-methylaniline is also a known intermediate for insecticides and herbicides. nbinno.comgneechemical.com By combining these structural features, 3-fluoro-4-methoxy-N-methylaniline provides a valuable platform for the development of new crop protection agents.
Future Perspectives and Emerging Research Avenues for 3 Fluoro 4 Methoxy N Methylaniline Hydrochloride
Development of Asymmetric Synthetic Pathways Incorporating this Scaffold
The introduction of chirality is a critical step in the synthesis of many pharmaceuticals. For molecules based on the 3-fluoro-4-methoxy-N-methylaniline scaffold, developing asymmetric synthetic pathways could unlock new therapeutic possibilities. Current research in asymmetric catalysis offers several promising avenues.
One major approach is the enantioselective synthesis of chiral amines, which are valuable building blocks in organic synthesis. francis-press.com Modern methods often rely on chiral catalysts to control the stereochemical outcome of a reaction. frontiersin.org For instance, the catalytic enantioselective fluoroamination of alkenes can create complex molecules with fluorine-containing stereocenters. nih.gov Such strategies could be adapted to precursors of 3-fluoro-4-methoxy-N-methylaniline, allowing for the installation of a chiral center early in the synthetic sequence.
Another area of interest is the development of methods for synthesizing molecules with axial chirality, such as atropisomers. While well-established for C-C and C-N axes, the creation of N-N axial chirality is a more recent and challenging field. nih.gov Research into organocatalytic atroposelective N-acylation demonstrates the potential for creating these unique stereochemical features, which could be explored for derivatives of the target compound. rsc.org The ability to synthesize specific stereoisomers of fluorinated compounds is particularly relevant for neuroscience drug development, where subtle changes in 3D structure can dramatically impact biological activity. nih.gov
| Asymmetric Synthesis Approach | Potential Application to Target Scaffold | Key Advantages |
| Catalytic Enantioselective Fluoroamination | Introduction of chiral centers in precursors containing the fluoro-methoxy-aniline core. | Direct formation of C-F bonds at stereogenic centers. nih.gov |
| Chiral Reagent-Mediated Synthesis | Use of chiral auxiliaries or reagents to guide stereoselective transformations. | Can be applied to a wide range of substrates. youtube.com |
| Atroposelective N-Acylation | Creation of N-N axially chiral derivatives. | Access to novel, sterically hindered chiral structures. nih.govrsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering improved safety, scalability, and efficiency over traditional batch processes. acs.org Integrating the synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride into such platforms is a key area for future development.
Selective N-monomethylation of primary anilines, a crucial step in synthesizing the target compound, is often challenging in batch synthesis due to competing over-alkylation. mit.edu Continuous-flow methods have been developed that utilize green methylating agents like dimethyl carbonate, achieving high selectivity and yield. mit.edu Similarly, reductive N-methylation using heterogeneous palladium catalysts in a flow system provides a green and efficient route to N-methyl amines from a wide range of aromatic and aliphatic precursors. rsc.org These established flow protocols could be directly adapted for the large-scale, efficient production of 3-fluoro-4-methoxy-N-methylaniline.
Furthermore, automated synthesis platforms that combine flow chemistry with machine learning algorithms can rapidly optimize reaction conditions. nih.govd-nb.info Such systems can explore a vast parameter space—including temperature, residence time, and reagent stoichiometry—to identify the optimal conditions for yield and purity with minimal human intervention. thieme-connect.comnih.gov This approach not only accelerates process development but also leads to more robust and efficient manufacturing processes. nih.gov
| Flow Chemistry Technique | Relevance to Target Compound Synthesis | Key Benefits |
| Selective N-Monomethylation | Final step to produce the N-methyl functional group. mit.edu | Avoids over-methylation byproducts, uses greener reagents. mit.edu |
| Reductive Amination | Alternative route for N-methylation from the corresponding primary aniline (B41778). | High catalyst activity and applicability to diverse aromatic amines. rsc.org |
| Automated Multi-step Synthesis | Integration of nitration, reduction, and methylation steps into a single, continuous process. | Reduced waste, increased safety, and on-demand production. nih.gov |
Exploration of Novel Reactivity under Non-Conventional Conditions (e.g., Photochemistry, Electrochemistry)
Moving beyond traditional thermal reactions, non-conventional activation methods like photochemistry and electrochemistry offer unique opportunities for forming C-N bonds and functionalizing aromatic rings. These techniques can often proceed under mild conditions and can access reactivity patterns that are difficult to achieve with conventional methods.
Photochemical synthesis, which uses light to drive chemical reactions, has been successfully applied to the amination of arenes. acs.org Photoredox catalysis, in particular, has emerged as a powerful tool for forming C-N bonds, allowing for the synthesis of various amines under mild conditions. virginia.edu Recent research has demonstrated the direct amination of aromatic C-H bonds using continuous photochemical processing, which offers a scalable and efficient method. researchgate.net These light-driven methods could provide novel routes to synthesize or further functionalize the 3-fluoro-4-methoxy-N-methylaniline scaffold.
Electrochemistry, which uses electrical current to promote reactions, is another promising green chemistry approach. rsc.org It has been recognized as a sustainable strategy for constructing challenging C-N bonds without the need for harsh reagents. rsc.orgresearchgate.net Electrocatalytic methods are being developed for the reduction of nitroarenes to anilines, which could be applied to the synthesis of the aniline precursor from a nitro-aromatic starting material. specchemonline.comlabnews.co.uk This approach, especially when powered by renewable electricity, could significantly reduce the environmental footprint of aniline production. specchemonline.comchemistryworld.com
| Non-Conventional Method | Potential Synthetic Application | Advantages |
| Photoredox Catalysis | Direct C-N bond formation or C-H amination on the aromatic ring. virginia.educhemistryworld.com | Mild reaction conditions, unique reactivity. organic-chemistry.org |
| Electrochemical Synthesis | Reduction of a nitro-precursor to the aniline; C-N bond formation. rsc.orgspecchemonline.com | Avoids stoichiometric oxidants/reductants, scalable, sustainable. rsc.orgresearchgate.net |
High-Throughput Screening Approaches for Catalyst Discovery and Reaction Optimization
The efficiency of many key synthetic steps, particularly cross-coupling reactions to form C-N bonds, is highly dependent on the choice of catalyst and reaction conditions. High-throughput screening (HTS) provides a systematic and rapid method for discovering optimal catalysts and optimizing reaction parameters from a large library of possibilities.
For the synthesis of substituted anilines like 3-fluoro-4-methoxy-N-methylaniline, Buchwald-Hartwig amination is a common method. HTS kits are commercially available that allow for the rapid screening of numerous ligands, bases, and solvents for this specific transformation. sigmaaldrich.com These miniaturized screening platforms can evaluate hundreds of reaction conditions on a nanomole scale, quickly identifying the most effective combination for a given substrate. scienceintheclassroom.org This approach dramatically accelerates the development timeline compared to traditional one-by-one optimization.
The data generated from HTS can also be used to train machine learning algorithms, which can then predict optimal conditions and even guide the discovery of new catalysts. This synergy between automation, high-throughput experimentation, and data science is becoming an indispensable tool in modern chemical synthesis. chemrxiv.org
Implementation of Sustainable Synthesis and Circular Economy Principles in Aromatic Amine Production
The chemical industry is increasingly focused on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable feedstocks. tandfonline.com The production of aromatic amines, a cornerstone of the chemical industry, is a key area for the implementation of green chemistry and circular economy principles.
A major focus is the development of synthetic routes that start from biomass-derived raw materials instead of petroleum. rsc.org Lignin, a complex aromatic biopolymer, is a particularly attractive renewable source for producing aromatic chemicals, including anilines. acs.org Researchers are exploring catalytic pathways to convert lignin-derived platform molecules, such as guaiacol, into functionalized aromatic amines. acs.orgresearchgate.net While still an emerging field, these bio-based routes represent a long-term strategy for making the production of compounds like 3-fluoro-4-methoxy-N-methylaniline more sustainable.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-fluoro-4-methoxy-N-methylaniline hydrochloride, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with 3-fluoro-4-methoxyaniline (prepared via methoxylation and fluorination of nitrobenzene derivatives).
- Step 2 : Introduce the N-methyl group via reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions .
- Step 3 : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol).
- Optimization : Control temperature (20–40°C) and pH (4–6) during methylation to minimize side reactions. Use DMF as a solvent to enhance solubility .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : H and C NMR to confirm methoxy (-OCH), fluoro (-F), and N-methyl (-NCH) substituents.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 200.1).
- X-ray Crystallography : Resolve crystal structure for regiochemical confirmation (if single crystals are obtainable) .
Q. What are the stability considerations for this compound under laboratory storage?
- Storage Protocol : Store in airtight containers at -20°C, protected from light and moisture.
- Degradation Pathways : Hydrolysis of the methoxy group under strong acidic/basic conditions; oxidative degradation of the aromatic amine .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.
- Molecular Docking : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites.
- Case Study : Fluorine at position 3 directs electrophilic substitution to position 2 or 6 due to its electron-withdrawing effect .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Reconciliation :
- Assay Variability : Normalize data using positive/negative controls (e.g., enzyme inhibition assays with known inhibitors).
- Structural Confirmation : Verify compound purity via HPLC (>95%) before biological testing.
- Meta-Analysis : Compare IC values across studies, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) .
Q. How can reaction yields be improved in large-scale synthesis?
- Process Optimization :
- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer during methylation .
- Catalysis : Replace traditional reducing agents with catalytic hydrogenation (e.g., Pd/C) for greener synthesis.
- Byproduct Mitigation : Add scavengers (e.g., polymer-bound sulfonic acid) to trap unreacted formaldehyde .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
